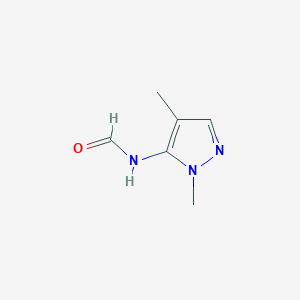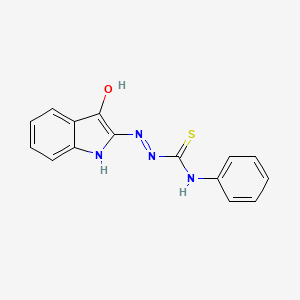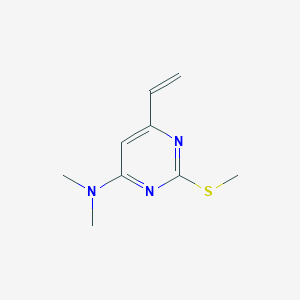![molecular formula C12H14N6O5 B12910072 N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid CAS No. 918334-47-1](/img/structure/B12910072.png)
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, which is a heterocyclic aromatic organic compound containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 6-(methylamino)purine with an appropriate acylating agent, followed by the coupling of the resulting intermediate with L-aspartic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
Applications De Recherche Scientifique
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[6-(Amino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- N-{[6-(Ethylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- N-{[6-(Dimethylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
Uniqueness
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylamino group and the acetylated L-aspartic acid moiety differentiates it from other similar compounds, potentially leading to unique interactions and effects in various applications.
Propriétés
Numéro CAS |
918334-47-1 |
|---|---|
Formule moléculaire |
C12H14N6O5 |
Poids moléculaire |
322.28 g/mol |
Nom IUPAC |
(2S)-2-[[2-(6-methylimino-7H-purin-3-yl)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-9)18(5-16-10)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,14,15)(H,17,19)(H,20,21)(H,22,23)/t6-/m0/s1 |
Clé InChI |
AOISXZRJLCTRDW-LURJTMIESA-N |
SMILES isomérique |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)

![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)

![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)

![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)





